Hexacene
Overview
Description
Hexacene is an aromatic compound consisting of six linearly-fused benzene rings . It is a blue-green, air-stable solid with low solubility .
Synthesis Analysis
Hexacene’s synthesis was first reported by Clar in 1942 . Plate-shaped bluish-green crystals were obtained through vacuum sublimation . A stable new precursor of hexacene, 5,6,15,16-tetrahydro-5,16-epoxyhexacene, was synthesized through a three-step route in a total yield of 31% . Two methods for the synthesis of hexacene based on this new precursor were developed . One is realized by dehydration of 5,6,15,16-tetrahydro-5,16-epoxyhexacene by thermal activation on the Cu (110) surface under ultrahigh vacuum (UHV) conditions . The other is copper powder-catalyzed dehydrogenation of another precursor 6,15-dihydrohexacene, which provided pure hexacene by vacuum sublimation in the dark .
Molecular Structure Analysis
Hexacene is part of a series of linear polycyclic molecules created by aromatic ring fusions, a series termed acenes . The previous in the series is pentacene (with five fused rings) and the next is heptacene (with seven) .
Chemical Reactions Analysis
The electron-rich nature of higher acenes renders them very sensitive to oxidation, such as by oxygen in the air . Even in the absence of air, the high reactivity toward dimerization diminishes their existence as soon as two molecules collide with each other .
Physical And Chemical Properties Analysis
Hexacene is a blue-green, air-stable solid with low solubility . Its molecular formula is C26H16 . The semiconducting property of pentacene is derived from the migration of charges from one molecule to another through the tightly packed intermolecular space in the crystal .
Scientific Research Applications
Singlet Exciton Fission in Hexacene
Hexacene, characterized by six benzene rings, is notable for its exceptionally small triplet energy, about a third of its singlet energy. Research has demonstrated singlet fission in hexacene derivatives, a process where a singlet exciton is converted into two triplet excitons. This process has been observed in thin films of hexacene derivative using transient absorption spectroscopy and magnetic field effects on photocurrent (Lee et al., 2013).
Hexacene on Metal Substrates
Hexacene's interaction with different metal substrates, like Cu(110) and Ag(110), has been studied to understand its electronic and chemical properties. These studies have revealed differences in molecular arrangement and electronic properties at the metal/organic interfaces, impacting hexacene's potential applications in devices (Sättele et al., 2022).
Stability of Hexacenes
Hexacene's stability is a key area of research, with findings indicating that it is extremely unstable in solution, undergoing rapid dimerization and oxidation. However, when in a polymer matrix, hexacene shows increased stability, surviving over 12 hours under ambient conditions (Mondal et al., 2007).
Organic Field-Effect Transistor (OFET) Characteristics
Hexacene's morphology and OFET characteristics have been studied by modifying its structure. The research found that specific structural modifications, like alkyl side chain and end-capping groups, impact its crystal formation and OFET performance, highlighting its potential in electronic devices (Huang et al., 2019).
Hexacene for Electronic Devices
Hexacene's electronic structure and thin-film properties on Au(110) substrate have been investigated to explore its applications in future electronic devices. Studies indicate its potential due to its unique electronic properties and molecular orientations (Grüninger et al., 2018).
Charge-Transport Properties
The charge-transport properties of hexacene, especially in its crystal form, have been extensively studied. These studies show that hexacene crystals have a herringbone arrangement and exhibit high hole mobility, suggesting their use in next-generation electronic devices (Watanabe et al., 2012).
Safety And Hazards
Hexacene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
hexacene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-6-18-10-22-14-26-16-24-12-20-8-4-3-7-19(20)11-23(24)15-25(26)13-21(22)9-17(18)5-1/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQIGGCOCHABAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=C6C=CC=CC6=CC5=CC4=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180457 | |
Record name | Hexacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexacene | |
CAS RN |
258-31-1 | |
Record name | Hexacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=258-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000258311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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